2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine
Description
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine is a complex organic compound that features multiple aromatic rings and heterocyclic structures
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-27(23,16-7-6-14-12-24-13-15(14)11-16)21-8-2-4-18(21)17-3-1-5-19-20(17)26-10-9-25-19/h1,3,5-7,11,18H,2,4,8-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIHMNBLNKBSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(COC3)C=C2)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and benzofuran intermediates, followed by their functionalization and coupling with a pyrrolidine moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features could be exploited to design molecules with specific biological activities.
Medicine
In medicinal chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine would depend on its specific application. For instance, in a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine include other benzodioxin and benzofuran derivatives, as well as pyrrolidine-based molecules. Examples include:
- 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-pyrrolidine
- 1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine
Uniqueness
The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine lies in its combination of multiple aromatic and heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity can lead to diverse applications and potential advantages over simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
